(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a nitrophenyl carbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride . The nitrophenyl carbamoyl group can be introduced through a reaction with an appropriate isocyanate or carbamoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted organic synthesis (MAOS) can also enhance the efficiency of the process by reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Esters or amides.
Scientific Research Applications
(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-[(4-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid: Similar structure but with a different position of the nitro group.
(2S)-1-[(3-chlorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the nitrophenyl carbamoyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the nitro group can enhance its potential as an electron-withdrawing group, affecting the compound’s overall properties .
Properties
Molecular Formula |
C12H13N3O5 |
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Molecular Weight |
279.25 g/mol |
IUPAC Name |
(2S)-1-[(3-nitrophenyl)carbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13N3O5/c16-11(17)10-5-2-6-14(10)12(18)13-8-3-1-4-9(7-8)15(19)20/h1,3-4,7,10H,2,5-6H2,(H,13,18)(H,16,17)/t10-/m0/s1 |
InChI Key |
XNMYLMZWZVVLTE-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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